N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
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Description
N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C8H13N3O3S and its molecular weight is 231.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Advanced synthesis techniques have been developed for compounds similar to N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide. For instance, a study by Zadorozhnii et al. (2019) described the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, highlighting the reaction processes involved in creating complex thiadiazole compounds (Zadorozhnii et al., 2019).
Chemical Structure Analysis : The structure of similar compounds is often confirmed through complex spectral studies. This is crucial in understanding the chemical properties and potential applications of such compounds, as noted in the research by Zadorozhnii et al. (2019) (Zadorozhnii et al., 2019).
Potential Biological Activities
DNA Methylation Inhibition : Hovsepyan et al. (2019) researched derivatives of 1,2,4-triazoles and 1,3,4-thiadiazoles, revealing their ability to inhibit tumor DNA methylation in vitro. This suggests a potential application of this compound in cancer research or therapy, given its structural similarity (Hovsepyan et al., 2019).
Fungicidal Activity : Research by Zi-lon (2015) on N-(1,3,4-thiadiazolyl) thiazole carboxamides demonstrated moderate fungicidal activity. This indicates the potential of thiadiazole derivatives, like this compound, in agricultural or pharmaceutical applications as fungicides (Zi-lon, 2015).
Anticancer Properties : Gomha et al. (2017) synthesized new thiadiazole derivatives exhibiting significant anticancer activities. The structural similarity of these compounds to this compound suggests its potential application in developing anticancer agents (Gomha et al., 2017).
Applications in Heterocyclic Chemistry
Ring Transformation Studies : The study of ring transformations in thiadiazoles, as explored by Tsolomitis et al. (1984), can provide insights into the chemical behavior of this compound under various conditions. This is crucial for its potential application in synthetic chemistry (Tsolomitis et al., 1984).
Novel Synthesis Methods : Innovative synthesis methods, such as those employing microwave-promoted techniques reported by Özil et al. (2015), can be crucial for efficient production of thiadiazole derivatives, potentially including this compound (Özil et al., 2015).
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S/c1-6-10-8(15-11-6)7(13)9-2-4-14-5-3-12/h12H,2-5H2,1H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPANYIUUEMUMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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